Cas no 2172595-41-2 (3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid)
3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
- EN300-1643895
- 2172595-41-2
-
- Inchi: 1S/C12H15NO2/c1-2-8-5-9-3-4-10(12(14)15)6-11(9)13-7-8/h3-4,6,8,13H,2,5,7H2,1H3,(H,14,15)
- InChI Key: WTFYXESDTZCNHM-UHFFFAOYSA-N
- SMILES: OC(C1C=CC2=C(C=1)NCC(CC)C2)=O
Computed Properties
- Exact Mass: 205.110278721g/mol
- Monoisotopic Mass: 205.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 49.3Ų
3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1643895-0.05g |
3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2172595-41-2 | 0.05g |
$612.0 | 2023-06-04 | ||
| Enamine | EN300-1643895-0.1g |
3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2172595-41-2 | 0.1g |
$640.0 | 2023-06-04 | ||
| Enamine | EN300-1643895-0.25g |
3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2172595-41-2 | 0.25g |
$670.0 | 2023-06-04 | ||
| Enamine | EN300-1643895-0.5g |
3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2172595-41-2 | 0.5g |
$699.0 | 2023-06-04 | ||
| Enamine | EN300-1643895-1.0g |
3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2172595-41-2 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-1643895-2.5g |
3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2172595-41-2 | 2.5g |
$1428.0 | 2023-06-04 | ||
| Enamine | EN300-1643895-5.0g |
3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2172595-41-2 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-1643895-10.0g |
3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2172595-41-2 | 10g |
$3131.0 | 2023-06-04 | ||
| Enamine | EN300-1643895-50mg |
3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2172595-41-2 | 50mg |
$612.0 | 2023-09-22 | ||
| Enamine | EN300-1643895-100mg |
3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid |
2172595-41-2 | 100mg |
$640.0 | 2023-09-22 |
3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
3-Ethyl-1,2,3,4-Tetrahydroquinoline-7-Carboxylic Acid: A Comprehensive Overview
3-Ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, also known by its CAS number 2172595-41-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydroquinolines, which are bicyclic structures with a quinoline skeleton partially hydrogenated. The presence of the ethyl group at position 3 and the carboxylic acid group at position 7 introduces unique chemical properties and potential applications in drug design and synthesis.
The structural features of 3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid make it a versatile molecule for various chemical transformations. The tetrahydroquinoline core is known for its ability to form hydrogen bonds and participate in π-π interactions, which are crucial for molecular recognition and binding in biological systems. The carboxylic acid group at position 7 can act as a directing group for further functionalization, enabling the synthesis of derivatives with enhanced bioactivity or solubility.
Recent studies have highlighted the potential of 3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid as a scaffold for developing new pharmaceutical agents. Researchers have explored its role in inhibiting enzymes associated with neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. The compound's ability to cross the blood-brain barrier makes it a promising candidate for treating conditions like Alzheimer's disease.
In addition to its pharmacological applications, 3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid has been investigated for its potential in materials science. Its aromaticity and flexibility allow it to form self-assembled monolayers or incorporate into polymer matrices, offering new possibilities in nanotechnology and electronic materials.
The synthesis of 3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid typically involves multi-step processes that combine traditional organic reactions with modern catalytic methods. Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are essential for studying stereochemical effects in biological systems.
In terms of physical properties, 3-ethyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid exhibits a melting point around 180°C and is sparingly soluble in water but readily dissolves in organic solvents like dichloromethane and ethyl acetate. These characteristics make it suitable for various analytical techniques such as HPLC and NMR spectroscopy.
The environmental impact of 3-ethyl-1,2,3,tetrahydroquinoline-7-carboxylic acid has also been a topic of recent research. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, suggesting that it poses minimal risk to aquatic ecosystems when used responsibly.
In conclusion, 3-Ethyl - 1 , 2 , 3 , 4 - tetrahydro quinoline - 7 - carboxylic acid, CAS No: 2172595 - 41 - 2 is a multifaceted compound with applications spanning drug discovery and materials science. Its unique chemical properties and structural versatility continue to attract attention from researchers worldwide.
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